[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid
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Overview
Description
Y 29794 tosylate: is a selective, orally active inhibitor for non-peptide prolyl endopeptidase. It has shown potential neuroprotective efficacy and anticancer activity. The compound enhances the effect of thyrotropin-releasing hormone on the release of acetylcholine in the rat hippocampus and exhibits anticancer activity through inhibition of the IRS1-AKT-mTORC1 pathway .
Preparation Methods
Industrial Production Methods: Industrial production methods for Y 29794 tosylate are not explicitly detailed in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure high yield and purity, along with stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Y 29794 tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of Y 29794 tosylate
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Y 29794 tosylate is used as a tool compound in chemical research to study the inhibition of prolyl endopeptidase and its effects on various biochemical pathways .
Biology: In biological research, Y 29794 tosylate is used to investigate its neuroprotective effects and its role in enhancing the release of acetylcholine in the hippocampus .
Medicine: The compound has shown potential in cancer research, particularly in inhibiting the growth of triple-negative breast cancer cells by blocking the IRS1-AKT-mTORC1 pathway .
Industry: Y 29794 tosylate is used in the pharmaceutical industry for the development of new therapeutic agents targeting prolyl endopeptidase .
Mechanism of Action
Y 29794 tosylate exerts its effects by selectively inhibiting non-peptide prolyl endopeptidase. This inhibition enhances the effect of thyrotropin-releasing hormone on the release of acetylcholine in the hippocampus, which may contribute to its neuroprotective properties. Additionally, the compound exhibits anticancer activity by inhibiting the IRS1-AKT-mTORC1 pathway, leading to reduced cell proliferation and induced cell death in cancer cells .
Comparison with Similar Compounds
S 17092: Another prolyl endopeptidase inhibitor with similar neuroprotective properties.
Z 321: A compound with comparable anticancer activity through inhibition of similar pathways
Uniqueness: Y 29794 tosylate is unique due to its high selectivity and potency as a prolyl endopeptidase inhibitor. Its ability to penetrate the blood-brain barrier and exhibit both neuroprotective and anticancer activities makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLUSHFIPGHVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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